Ethyl Mycophenolate is a natural product found in Penicillium brevicompactum with data available.
Ethyl Mycophenolate
CAS No.: 32483-51-5
Cat. No.: VC8101133
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32483-51-5 |
|---|---|
| Molecular Formula | C19H24O6 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Standard InChI | InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ |
| Standard InChI Key | CUWYKVMNNGRAOW-IZZDOVSWSA-N |
| Isomeric SMILES | CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C |
| SMILES | CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C |
| Canonical SMILES | CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C |
Introduction
Chemical Identity and Structural Properties
Ethyl mycophenolate (CAS: 32483-51-5) is the ethyl ester of mycophenolic acid (MPA), a secondary metabolite produced by Penicillium brevicompactum. Its molecular formula is C₁₉H₂₄O₆, with a molecular weight of 348.39 g/mol . The compound features an E-configuration at the double bond in its hexenoate chain, as confirmed by its SMILES notation:
CCOC(=O)CC\C(C)=C\CC1=C(O)C2=C(COC2=O)C(C)=C1OC .
Key Structural Features:
-
Esterification Site: The ethyl group at the carboxylate position differentiates it from mycophenolate mofetil (MMF), which contains a morpholinoethyl ester .
-
Bicyclic Core: A dihydro-3-oxo-5-isobenzofuranyl group contributes to its planar structure, facilitating interactions with enzymes like inosine monophosphate dehydrogenase (IMPDH) .
-
Stereochemistry: Ethyl mycophenolate is achiral, with no defined stereocenters but one E/Z isomerism site .
Table 1: Physicochemical Properties of Ethyl Mycophenolate
| Property | Value | Source |
|---|---|---|
| Solubility (DMF) | 20 mg/mL | |
| Solubility (DMSO) | 16 mg/mL | |
| Partition Coefficient (logP) | 3.2 (calculated) | |
| Melting Point | Not reported | – |
Synthesis and Metabolic Pathways
Synthetic Routes
Ethyl mycophenolate is synthesized via esterification of mycophenolic acid with ethanol under acidic conditions. This reaction mirrors the production of MMF but substitutes morpholinoethanol with ethanol . Industrial synthesis often identifies ethyl mycophenolate as a process-related impurity during MMF manufacturing, necessitating stringent purification protocols .
Metabolic Considerations
Analytical Detection and Quality Control
Ethyl mycophenolate is primarily monitored as an impurity in mycophenolate mofetil formulations. High-performance liquid chromatography (HPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF/MS) is the gold standard for its detection, achieving limits of quantification (LOQ) below 0.1% .
Table 2: Analytical Parameters for Ethyl Mycophenolate Detection
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC-Q-TOF/MS | C18 (2.1 × 100 mm, 1.7 µm) | Acetonitrile/0.1% formic acid | 8.2 ± 0.3 |
| UPLC-PDA | HSS T3 (2.1 × 100 mm, 1.8 µm) | Methanol/water gradient | 6.5 ± 0.2 |
Regulatory guidelines, including ICH Q3B, mandate its quantification in MMF products to ensure patient safety .
Research Applications and Biological Activity
Antitumor Studies
Ethyl mycophenolate has been evaluated for antitumor activity in vitro. While it lacks the direct cytotoxicity of MPA, structural analogs modified at the ester position show moderate inhibition of leukemia cell proliferation (IC₅₀: 12–18 µM) . Its role in blocking purine synthesis remains speculative, as IMPDH inhibition requires free MPA .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume